3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-2-benzofuran-4(5H)-one
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Overview
Description
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a dihydroisobenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the dihydroisobenzofuran core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative.
Introduction of the ethoxy group: This step involves the ethylation of the intermediate compound using ethyl iodide in the presence of a base like potassium carbonate.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-(2-ethoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one: Similar structure but with reversed positions of the methoxy and ethoxy groups.
3-Ethoxy-1-(2-hydroxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Ethoxy-1-(2-methoxyphenyl)-6,7-dihydroisobenzofuran-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
920977-80-6 |
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Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3-ethoxy-1-(2-methoxyphenyl)-6,7-dihydro-5H-2-benzofuran-4-one |
InChI |
InChI=1S/C17H18O4/c1-3-20-17-15-12(8-6-9-13(15)18)16(21-17)11-7-4-5-10-14(11)19-2/h4-5,7,10H,3,6,8-9H2,1-2H3 |
InChI Key |
FPKYBUOGMXCSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(O1)C3=CC=CC=C3OC)CCCC2=O |
Origin of Product |
United States |
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